![molecular formula C14H15NO4S2 B2526868 Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941978-90-1](/img/structure/B2526868.png)
Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate, a thiophene derivative, is involved in various chemical synthesis processes due to its unique structure and reactivity. For example, a study by Sahu et al. (2015) described a one-pot synthesis method for tetrasubstituted thiophenes, highlighting the versatility of thiophene derivatives in chemical synthesis through a [3 + 2] annulation strategy. This process showcases the potential of such compounds in creating complex organic structures, useful in material science and organic chemistry (S. N. Sahu et al., 2015).
Environmental Applications
Thiophene derivatives also play a role in environmental science, particularly in understanding the fate of crude oil components in marine environments. Andersson and Bobinger (1996) investigated the photochemical degradation of methylated benzothiophenes, including dimethylbenzothiophene, to understand how these compounds break down in aquatic settings following oil spills. Their findings provide insights into the environmental impact and natural attenuation processes of thiophene derivatives in marine ecosystems (J. Andersson & Stefan Bobinger, 1996).
Catalysis and Material Science
Thiophene derivatives are significant in catalysis and material science. Pomerantz et al. (2002) explored the synthesis and solid-state structures of various dimethyl bithiophenedicarboxylates, providing valuable information on the molecular conformations and interactions that could influence their catalytic properties and applications in material science (M. Pomerantz et al., 2002).
properties
IUPAC Name |
methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-9-5-4-6-10(2)12(9)15-21(17,18)11-7-8-20-13(11)14(16)19-3/h4-8,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAHDJWDRADBQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate |
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